Comparative Receptor Target Engagement: GSK-1004723 Exhibits Dual H1/H3 Antagonism Distinct from Single-Target Antihistamines
GSK-1004723 is characterized as a dual antagonist targeting both the histamine H1 receptor and the histamine H3 receptor, a mechanistic distinction from most clinically used antihistamines . This dual targeting is a key differentiator: standard H1 antihistamines (e.g., loratadine, cetirizine, fexofenadine) exhibit negligible affinity for the H3 receptor. This target profile places GSK-1004723 in a distinct subclass of antihistamines designed to potentially provide broader symptom control via combined H1-mediated anti-inflammatory and H3-mediated neuroregulatory effects [1]. No quantitative binding affinity data (IC50 or Ki values) for GSK-1004723 at human H1 or H3 receptors were identified in the source material.
| Evidence Dimension | Receptor Target Profile |
|---|---|
| Target Compound Data | Dual antagonism: H1 receptor, H3 receptor |
| Comparator Or Baseline | Selective H1 antihistamines (loratadine, cetirizine, fexofenadine): H1 antagonism only |
| Quantified Difference | Qualitative difference only; no quantitative affinity data available. |
| Conditions | Not applicable (receptor target classification only) |
Why This Matters
The dual H1/H3 target profile distinguishes GSK-1004723 from single-target H1 antihistamines, making it an essential tool for studies exploring the therapeutic potential of combined histamine receptor modulation.
- [1] Therapeutic Target Database (TTD). GSK1004723 Mechanism of Action. View Source
